

Application Notes and Protocols for GSK2983559 Free Acid in Primary Human Monocytes

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Compound of Interest

Compound Name: GSK2983559 free acid

Cat. No.: B607819

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Introduction

GSK2983559 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical component of the innate immune signaling pathway. As a prodrug, GSK2983559 is converted to its active metabolite, which then targets RIPK2. This kinase plays a pivotal role in the signal transduction downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.^{[1][2]} In primary human monocytes, which express NOD2, activation by ligands such as muramyl dipeptide (MDP) triggers a signaling cascade involving RIPK2.^[3] This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8.^{[3][4]} By inhibiting RIPK2, **GSK2983559 free acid** (the active metabolite) effectively blocks this inflammatory response, making it a valuable tool for studying the NOD2 signaling pathway and a potential therapeutic agent for inflammatory diseases.

Data Presentation

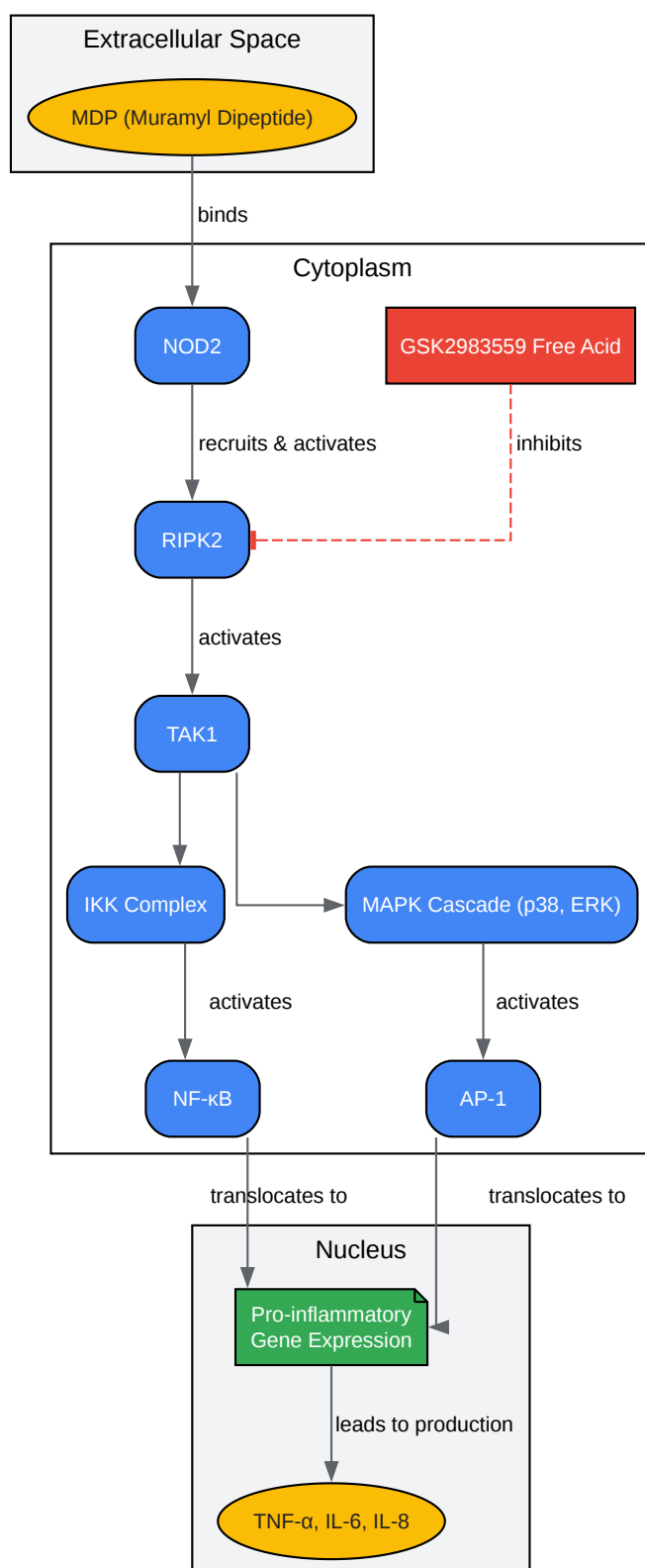
The following table summarizes the inhibitory activity of GSK2983559 and related compounds on cytokine production in primary human monocytes and other relevant cell-based assays.

| Compound | Target | Cell Type | Stimulant | Measured Readout | IC50 | Reference |
|--------------------------------------|--------|-------------------------|-----------------|--------------------------|--|-----------|
| GSK583 | RIPK2 | Primary Human Monocytes | MDP | TNF- α Production | 8.0 nM | [5] |
| Compound 4 (related RIPK2 inhibitor) | RIPK2 | Monocytes | Not Specified | TNF- α Production | 13 nM | [5] |
| GSK2983559 | RIPK2 | THP-1 cells | MDP | IL-8 Production | 1.34 nM | [6][7] |
| RIPK2 Inhibitor | RIPK2 | Primary Human Monocytes | MDP + Pam2CSK 4 | IL-8 Secretion | ~1.6 μ M (for a different inhibitor) | [3] |

Note: Data for the specific free acid of GSK2983559 in primary human monocytes is not readily available in the public domain. The provided data for related compounds and cell lines can be used to guide concentration selection.

Signaling Pathway

The diagram below illustrates the NOD2 signaling pathway in primary human monocytes and the point of inhibition by **GSK2983559 free acid**.



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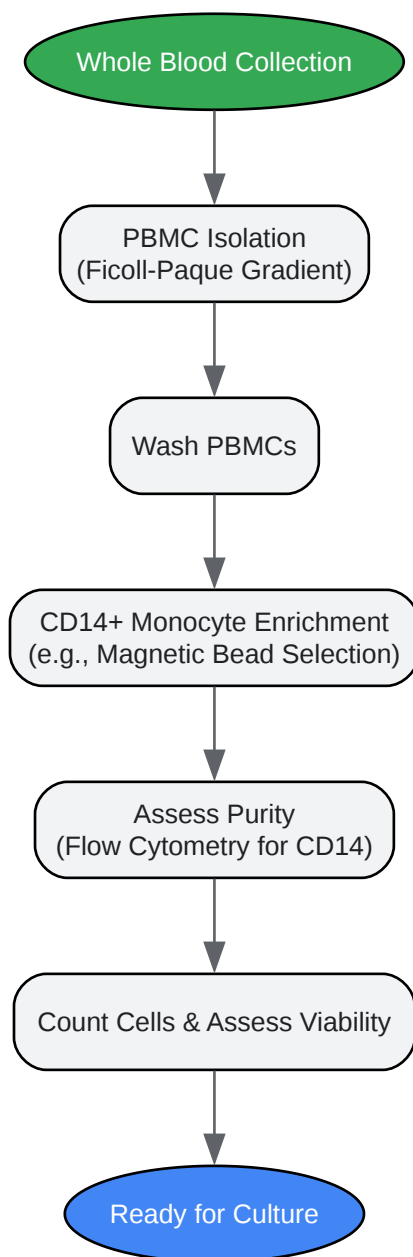
Caption: NOD2 signaling pathway in monocytes and inhibition by GSK2983559.

Experimental Protocols

Isolation of Primary Human Monocytes

This protocol describes the isolation of CD14⁺ monocytes from peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:



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Caption: Workflow for the isolation of primary human monocytes.

Materials:

- Whole blood from healthy donors
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- CD14 MicroBeads (or other monocyte isolation kit)
- Flow cytometry antibodies (e.g., anti-CD14)

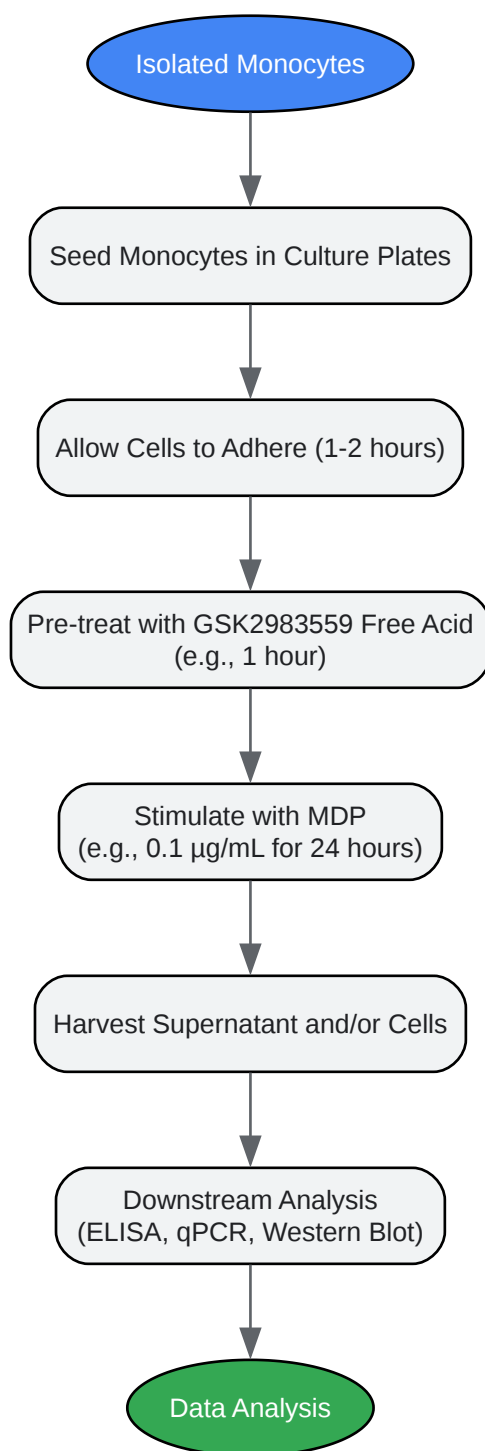
Protocol:

- Dilute whole blood with an equal volume of PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
- Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
- Resuspend the PBMC pellet and proceed with CD14+ monocyte enrichment using a commercial kit according to the manufacturer's instructions.
- After isolation, assess the purity of the CD14+ monocytes using flow cytometry. Purity should be >90%.
- Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

Treatment of Primary Human Monocytes with GSK2983559 Free Acid

This protocol outlines the treatment of isolated monocytes with **GSK2983559 free acid** followed by stimulation to induce an inflammatory response.

Workflow Diagram:



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Caption: Workflow for the treatment of monocytes with GSK2983559.

Materials:

- Isolated primary human monocytes
- Complete RPMI 1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
- **GSK2983559 free acid** (reconstituted in DMSO)
- Muramyl dipeptide (MDP)
- 96-well or 24-well tissue culture plates

Protocol:

- Resuspend isolated monocytes in complete RPMI 1640 medium at a concentration of 1×10^6 cells/mL.
- Seed the cells in the desired culture plate format and incubate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for adherence.
- Prepare serial dilutions of **GSK2983559 free acid** in complete medium. A starting concentration range of 1 nM to 1 µM is recommended. Include a vehicle control (DMSO).
- After the adherence period, carefully remove the medium and replace it with the medium containing the different concentrations of **GSK2983559 free acid** or vehicle control.
- Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
- Prepare a stock solution of MDP. Add MDP to the wells to a final concentration of 0.1 µg/mL to stimulate the cells.
- Incubate the plates for an appropriate duration depending on the downstream analysis (e.g., 6-24 hours for cytokine production).
- After incubation, harvest the cell culture supernatant for cytokine analysis by ELISA and/or lyse the cells for RNA or protein extraction for qPCR or Western blot analysis, respectively.

Downstream Analysis: TNF-α ELISA

This protocol describes the quantification of TNF- α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

- Collect the cell culture supernatants from the treated and stimulated monocytes.
- Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells.
- Perform the TNF- α ELISA using a commercial kit according to the manufacturer's instructions.
- Briefly, this involves adding the supernatants and standards to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
- Read the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of TNF- α in the samples based on the standard curve. The results should demonstrate a dose-dependent inhibition of TNF- α production by **GSK2983559 free acid**.

Conclusion

GSK2983559 free acid is a valuable research tool for investigating the role of the NOD2-RIPK2 signaling pathway in primary human monocytes. The protocols provided herein offer a framework for studying the effects of this inhibitor on monocyte function and inflammatory responses. Researchers should optimize the specific concentrations and incubation times for their particular experimental setup. The use of appropriate controls is crucial for the accurate interpretation of results.

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